molecular formula C12H19NO4 B8230090 tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate

tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No.: B8230090
M. Wt: 241.28 g/mol
InChI Key: XXHYYCJHRAASDP-UHFFFAOYSA-N
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Description

tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate: is a chemical compound with the molecular formula C12H19NO4. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate typically involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with trichloroacetyl chloride in the presence of a zinc/copper couple. The reaction is carried out in tert-butyl methyl ether under nitrogen atmosphere at room temperature. The mixture is then treated with a saturated solution of ammonium chloride, followed by extraction with ethyl acetate and purification using column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism by which tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. For example, in the case of diaminopyrimidines, the compound acts as an intermediate that facilitates the binding of the final product to the epidermal growth factor receptor, inhibiting its activity and thereby preventing the proliferation of cancer cells .

Comparison with Similar Compounds

  • tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
  • tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
  • tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate

Uniqueness: tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate is unique due to the presence of an oxygen atom in the spiro ring, which imparts distinct chemical properties compared to its analogs. This oxygen atom can participate in hydrogen bonding and other interactions, making the compound more versatile in various chemical reactions and applications .

Properties

IUPAC Name

tert-butyl 7-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-7-12(8-13)5-4-9(14)6-16-12/h4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHYYCJHRAASDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC(=O)CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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